molecular formula C10H19NO B1462367 (1-Cyclobutylpiperidin-3-yl)methanol CAS No. 1871766-70-9

(1-Cyclobutylpiperidin-3-yl)methanol

Cat. No.: B1462367
CAS No.: 1871766-70-9
M. Wt: 169.26 g/mol
InChI Key: QENXITBAMIRKJV-UHFFFAOYSA-N
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Description

(1-Cyclobutylpiperidin-3-yl)methanol is a chemical compound that features a piperidine ring substituted with a cyclobutyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutylpiperidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutylamine with 3-piperidone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclobutylpiperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: (1-Cyclobutylpiperidin-3-yl)carboxylic acid.

    Reduction: (1-Cyclobutylpiperidin-3-yl)methanamine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Cyclobutylpiperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyclobutylpiperidin-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its piperidine core. The compound may exert its effects through modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a wide range of biological activities.

    (1-Cyclobutylpiperidin-4-yl)methanol: A structural isomer with similar chemical properties.

Uniqueness

(1-Cyclobutylpiperidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1-cyclobutylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-3-2-6-11(7-9)10-4-1-5-10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENXITBAMIRKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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